5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]quinazoline derivatives and their structural characterization is a significant area of research. These compounds, including similar structural analogs, are synthesized through various chemical reactions, with their structures confirmed by elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectroscopy. For instance, Hassan et al. (2014) detailed the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing their potential for further biological application studies (Hassan, Hafez, & Osman, 2014).
Biological Activities
Cytotoxic Activity
The evaluation of cytotoxic activities against various cancer cell lines is a primary research interest. For example, the study by Hassan et al. (2014) screened some synthesized compounds for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).
Antibacterial and Antifungal Activities
Compounds within this chemical family have also been explored for their antimicrobial activities. Studies have synthesized and tested various pyrazoline and pyrazole derivatives for their antibacterial and antifungal properties, with some showing promising results against common pathogens like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).
Antiviral Activities
Additionally, some derivatives have been evaluated for their antiviral activities, particularly against strains of the influenza virus. This line of research is crucial for developing new antiviral agents in the face of emerging viral threats. For instance, Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, with some compounds showing significant activity against the H5N1 strain of the influenza virus (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
If it acts similarly to the aforementioned cdk2 inhibitors, it would bind to the active site of the cdk2 enzyme, inhibiting its activity and thus disrupting the cell cycle .
Biochemical Pathways
This can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 . This suggests that the compound could potentially induce cell cycle arrest and apoptosis in these cells .
Properties
IUPAC Name |
5-methyl-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-10-5-16-20-8-12-6-13(3-4-15(12)23(16)22-10)21-17(24)14-9-18-11(2)7-19-14/h5,7-9,13H,3-4,6H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKVVULQXUBFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=NC=C(N=C4)C)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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